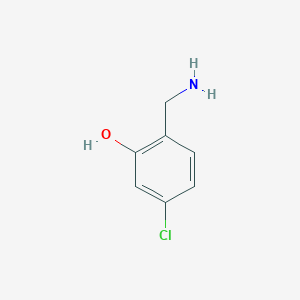

Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid

Descripción general

Descripción

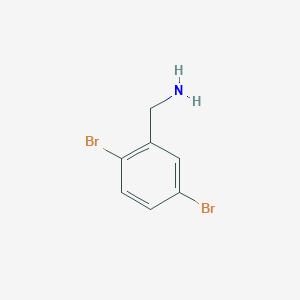

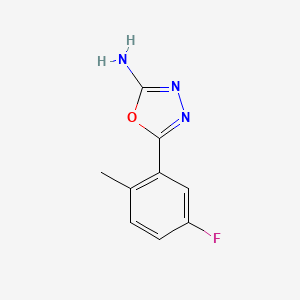

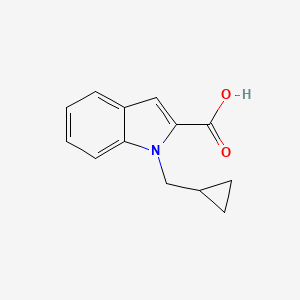

Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid, also known as RCP-1, is an organofluorine compound that has been used in a variety of scientific research applications. RCP-1 is a member of the cyclopropane carboxylic acid family, which is composed of compounds with a three-membered ring structure. RCP-1 is a highly reactive compound, and its unique structure and properties make it an ideal tool for a wide range of scientific research applications.

Aplicaciones Científicas De Investigación

Structural Elucidation and Supramolecular Assemblies

- Halogenated carboxylic acids, including derivatives similar to the subject compound, have been instrumental in chemical synthesis and biochemical studies. Structural characterization of these compounds through X-ray crystallography has shed light on hydrogen bonding motifs, packing modes, and preferred conformations in the solid state, highlighting the importance of intermolecular interactions in determining the solid-state structures of enantiopure and racemic forms (Seidel et al., 2020).

- Research on supramolecular assemblies of cyclohexanedicarboxylic acid derivatives has reported unique three-dimensional structures formed through slow-evaporation crystallization methods. These structures demonstrate the versatility of carboxylic acids in forming varied arrangements, including host-guest assemblies and coordination complexes, highlighting the adaptability of similar compounds in constructing complex molecular architectures (Giri & Pedireddi, 2015).

Biocatalytic Asymmetric Synthesis

- The asymmetric synthesis of key chiral intermediates, such as (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, has been achieved using biocatalysts. These intermediates are crucial in the development of potent hepatitis C virus inhibitors, demonstrating the significance of enantiomerically pure compounds in drug research and development. The study by Zhu et al. introduces a new efficient whole-cell biocatalyst for the resolution of ACCA derivatives, offering insights into biocatalytic processes applicable to the synthesis of compounds related to Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid (Zhu et al., 2018).

Propiedades

IUPAC Name |

(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-7-1-4(2-8(12)9(7)13)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBOZKSUIBJLJN-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1529419.png)

![3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride](/img/structure/B1529425.png)